3-Cyclopropylisoxazol-5-amine

Description

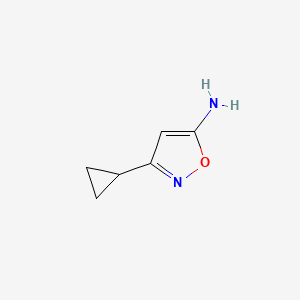

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQCGUIQVGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585451 | |

| Record name | 3-Cyclopropyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-91-1 | |

| Record name | 3-Cyclopropyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropylisoxazol-5-amine: Properties, Synthesis, and Applications

Introduction

3-Cyclopropylisoxazol-5-amine, with CAS Number 21080-91-1, is a heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structure uniquely combines the strained, conformationally rigid cyclopropyl group with the electron-rich 5-aminoisoxazole scaffold. This fusion of functionalities imparts a distinct set of chemical and physical properties, making it a valuable building block in the design of targeted therapeutics. The inherent strain of the cyclopropane ring can enhance binding affinities to biological targets and improve metabolic stability, while the aminoisoxazole moiety offers versatile points for chemical modification and hydrogen bonding interactions.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure and comparison to related compounds. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value/Description | Source |

| CAS Number | 21080-91-1 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Predicted Boiling Point | 294.5 ± 28.0 °C | [1] |

| Predicted Density | 1.296 ± 0.06 g/cm³ | [1] |

| Predicted pKa | The amine group is expected to be basic, with a pKa likely in the range of 3-5, influenced by the electron-withdrawing nature of the isoxazole ring. | N/A |

| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in water is likely to be low but can be increased in acidic conditions due to the protonation of the amine. | N/A |

| Appearance | Likely a solid at room temperature, typical for small, functionalized heterocyclic compounds. The melting point of the related 5-cyclopropyl-1,2,4-oxadiazol-3-amine is 62°C.[3] | N/A |

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from cyclopropyl methyl ketone. The key intermediate is 3-cyclopropyl-3-oxopropanenitrile.[4]

Overall Synthesis Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous diethyl ether in a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add a solution of cyclopropyl methyl ketone (1.0 equivalent) and diethyl carbonate (1.1 equivalents) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 3-cyclopropyl-3-oxopropanoate.

-

Ammonolysis and Dehydration: The crude ester is then converted to the nitrile. A common method involves reaction with ammonia to form the amide, followed by dehydration with a reagent like phosphorus oxychloride or thionyl chloride. A more direct route from a related β-ketoester to a β-ketonitrile can also be employed. For the purpose of this guide, we will assume the availability of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, which is commercially available.[4]

Step 2: Cyclization to this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or sodium bicarbonate (1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet that is exchangeable with D₂O. The chemical shift can vary depending on concentration and solvent. |

| ~ 5.8 - 6.0 | Singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is expected to be a singlet and will be in the aromatic region, deshielded by the heteroatoms. |

| ~ 1.8 - 2.0 | Multiplet | 1H | Cyclopropyl C1-H | The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. |

| ~ 0.8 - 1.2 | Multiplet | 4H | Cyclopropyl -CH₂- | The four methylene protons of the cyclopropyl ring will appear as a complex multiplet in the upfield region, characteristic of cyclopropyl groups. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | Isoxazole C5 | The carbon bearing the amine group will be significantly deshielded. |

| ~ 155 - 160 | Isoxazole C3 | The carbon attached to the cyclopropyl group will also be deshielded. |

| ~ 90 - 95 | Isoxazole C4 | The protonated carbon of the isoxazole ring will appear at a characteristic upfield shift compared to the other ring carbons. |

| ~ 10 - 15 | Cyclopropyl C1 | The methine carbon of the cyclopropyl group. |

| ~ 5 - 10 | Cyclopropyl -CH₂- | The methylene carbons of the cyclopropyl group will be in the far upfield region. |

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of medium to sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C=N Stretching: A sharp band around 1620-1680 cm⁻¹ corresponding to the C=N bond in the isoxazole ring.

-

C-H Stretching: Bands just above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring and the isoxazole ring. Bands just below 3000 cm⁻¹ for the C-H bonds of the cyclopropyl methylene groups.

-

Ring Vibrations: Multiple bands in the fingerprint region (1400-1600 cm⁻¹) corresponding to the isoxazole ring vibrations.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent peak at m/z = 124.

-

Key Fragmentation Patterns: Expect fragmentation involving the loss of the cyclopropyl group, and cleavage of the isoxazole ring.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the nucleophilic amino group, the aromatic isoxazole ring, and the strained cyclopropyl group.

Reactivity of the Amino Group

The primary amine at the 5-position is a key site for nucleophilic reactions. It can undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles.

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, but it can also undergo specific reactions:

-

Electrophilic Aromatic Substitution: The ring is generally electron-rich, and the C4 position is the most likely site for electrophilic attack (e.g., halogenation, nitration), although the directing effect of the amino group needs to be considered.

-

Ring Opening: Under certain reductive or basic conditions, the N-O bond of the isoxazole ring can be cleaved.

Reactivity Diagram

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

The structural motifs present in this compound are highly valued in medicinal chemistry. Both cyclopropylamines and isoxazoles are considered "privileged structures" due to their frequent appearance in biologically active compounds.[5][6]

As a Scaffold for Kinase Inhibitors

A significant application of a derivative of this compound is in the development of selective kinase inhibitors. Specifically, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide has been identified as a potent and specific inhibitor of the RET (Rearranged during Transfection) kinase.[2]

-

RET Kinase: This receptor tyrosine kinase is a known oncogene, and its mutations or rearrangements are implicated in various cancers, including thyroid and lung cancers.

-

Inhibitor Profile: The identified compound demonstrated high potency against both wild-type RET (IC₅₀ = 44 nM) and its gatekeeper mutant (IC₅₀ = 252 nM), which is often responsible for drug resistance.[2]

-

Selectivity: A key advantage of this compound is its high selectivity for RET over a large panel of other kinases, which is a critical factor in minimizing off-target side effects.[2]

-

Metabolic Stability: The compound also exhibited high metabolic stability, a crucial property for a successful drug candidate.[2]

The this compound core serves as a vital component of this inhibitor, likely engaging in key interactions within the ATP-binding pocket of the RET kinase.

Other Potential Applications

Given the known biological activities of related compounds, this compound could also serve as a starting point for the development of agents with:

-

Antibacterial Activity: Many heterocyclic amines and isoxazole-containing compounds have shown promise as antibacterial agents.[7][8][9]

-

Anti-inflammatory Activity: The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

CNS Activity: The cyclopropylamine moiety is present in certain CNS-active drugs, such as some monoamine oxidase inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and cyclopropylamines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a compound of significant interest due to its unique combination of a strained cyclopropyl ring and a functionalized isoxazole core. Its synthesis is achievable through established chemical transformations, and its structure presents multiple avenues for further chemical modification. The demonstrated success of its derivatives as potent and selective RET kinase inhibitors highlights the potential of this scaffold in the development of targeted cancer therapies. As the demand for novel and effective therapeutic agents continues to grow, this compound stands out as a valuable building block for researchers and drug development professionals.

References

- Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Process for manufacturing cyclopropylamine. (1973).

- Biological Activities of N

- Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. (n.d.).

- This compound 21080-91-1. (n.d.). Guidechem.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Process for the manufacture of cyclopropylamine. (1989).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- N-(3-AMINOPROPYL)CYCLOHEXYLAMINE(3312-60-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 5-cyclopropyl-1,3,4-oxadiazol-2-amine(89179-60-2) 1 h nmr. (n.d.). ChemicalBook.

- N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. (n.d.).

- isoxazol-5-amine(14678-05-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Processes for making cyclopropyl amide derivatives and intermediates associated therewith. (n.d.).

- 21080-91-1|this compound|BLD Pharm. (n.d.). BLD Pharm.

- 5-cyclopropylisoxazol-3-amine. (n.d.). Sigma-Aldrich.

- 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8). (n.d.). Chemchart.

- Biological activity of 3-(2-benzoxazol-5-yl)

- The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (n.d.). MDPI.

- 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2. (n.d.). Sigma-Aldrich.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC - NIH.

- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). NIH.

- 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed.

- Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Arom

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry.

- 3-cyclopropyl-1h-1,2,4-triazol-3-ylpropan-1-amine hydrochloride synthesis. (n.d.). Sigma-Aldrich.

- ethyl 3-amino-4-cyclopropyl-1H-pyrazole-5-carboxyl

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria. (n.d.). PubMed.

- 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9. (n.d.). Sigma-Aldrich.

- 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679. (n.d.). PubChem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2 [sigmaaldrich.com]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3-Cyclopropylisoxazol-5-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the strategic deployment of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. Among the heterocyclic building blocks that have garnered significant attention is 3-Cyclopropylisoxazol-5-amine (CAS Number: 21080-91-1). This compound, characterized by the fusion of a strained cyclopropyl ring and a versatile isoxazole core, presents a unique combination of structural rigidity and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical applications as a key intermediate in the development of targeted therapies.

Core Molecular Attributes and Physicochemical Properties

This compound is a stable, solid compound at room temperature. The incorporation of the cyclopropyl moiety imparts a degree of conformational constraint, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a known bioisostere for various functional groups and is prevalent in a multitude of clinically approved drugs.[1][2] The amine group at the 5-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse molecular architectures.

| Property | Value | Source |

| CAS Number | 21080-91-1 | [3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Predicted Boiling Point | 294.5 ± 28.0 °C | [4] |

| Predicted Density | 1.296 ± 0.06 g/cm³ | [4] |

| LogP | 1.71540 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds through a well-established pathway in heterocyclic chemistry: the reaction of a β-ketonitrile with hydroxylamine.[5][6] This approach is favored for its reliability and the ready availability of the starting materials.

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves the condensation of 3-cyclopropyl-3-oxopropanenitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Cyclopropyl-3-oxopropanenitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium ethoxide, sodium hydroxide)

-

Anhydrous ethanol or other appropriate solvent

-

Apparatus for reflux and standard work-up procedures

Procedure:

-

To a solution of 3-cyclopropyl-3-oxopropanenitrile in anhydrous ethanol, an equimolar amount of a base, such as sodium ethoxide, is added at room temperature.

-

Hydroxylamine hydrochloride, dissolved in a minimal amount of water or ethanol, is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reaction Mechanism

The formation of the 5-aminoisoxazole ring from a β-ketonitrile and hydroxylamine proceeds through a cyclization-condensation mechanism.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a comprehensive, publicly available dataset is not readily found, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the isoxazole ring proton, and the amine protons. The cyclopropyl protons would appear as a complex multiplet in the upfield region (typically 0.5-1.5 ppm). The isoxazole methine proton would resonate as a singlet further downfield. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would corroborate the structure with signals corresponding to the cyclopropyl carbons, the three distinct carbons of the isoxazole ring, including the quaternary carbon attached to the cyclopropyl group, the methine carbon, and the carbon bearing the amine group.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine such as this compound would be characterized by two N-H stretching bands in the region of 3200-3500 cm⁻¹.[7][8] Other key absorbances would include C-H stretching from the cyclopropyl and aromatic rings, and C=N and C=C stretching vibrations from the isoxazole ring.[7]

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ). The fragmentation pattern would likely involve the loss of the cyclopropyl group and other characteristic cleavages of the isoxazole ring.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. Its structural features are particularly well-suited for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Case Study: A Precursor to a Specific RET Kinase Inhibitor

A significant application of a derivative of this compound is in the synthesis of a potent and selective inhibitor of the REarranged during Transfection (RET) kinase.[1][3] Activating mutations in the RET proto-oncogene are known drivers of certain types of thyroid and lung cancers.[1]

A novel 5-aminopyrazole-4-carboxamide analog, which incorporates the 3-cyclopropylisoxazol-5-yl moiety, has been identified as a highly specific RET kinase inhibitor.[1][3] This compound demonstrates potent activity against both wild-type RET and the clinically relevant V804M gatekeeper mutant, which confers resistance to some other kinase inhibitors.[1] The high metabolic stability and exceptional kinase selectivity of this compound underscore the potential of the this compound scaffold in developing targeted cancer therapies.[1][3]

Caption: Synthetic utility of this compound in kinase inhibitor development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a fume hood. For long-term storage, it should be kept in a cool, dry place.[3]

Conclusion

This compound stands out as a valuable and strategic building block in the arsenal of the modern medicinal chemist. Its unique structural features, combined with its synthetic accessibility, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The successful incorporation of this scaffold into a highly selective and potent RET kinase inhibitor highlights its potential to address significant unmet medical needs, particularly in the field of oncology. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of versatile and strategically designed intermediates like this compound is set to increase, paving the way for future drug discovery breakthroughs.

References

- Bae, J., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155.

- Drynda, A., & Matuszynska, A. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 294-310.

- Poulain, S., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(15), 4155-4165.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.

- The LibreTexts libraries. (2024). 24.11: Spectroscopy of Amines.

- Wiley-VCH. (2007). Supporting Information.

- Basha, S. S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemical and Pharmaceutical Research, 9(5), 1-13.

- Journal of the Chemical Society C: Organic. (1968). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 2644-2648.

- The LibreTexts libraries. (2024). 24.11: Spectroscopy of Amines.

- Wiley-VCH. (2007). Supporting Information.

- Basha, S. S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemical and Pharmaceutical Research, 9(5), 1-13.

- Journal of the Chemical Society C: Organic. (1968). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 2644-2648.

- The LibreTexts libraries. (2024). 24.11: Spectroscopy of Amines.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Wiley-VCH. (2007). Supporting Information.

- Basha, S. S., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemical and Pharmaceutical Research, 9(5), 1-13.

- Journal of the Chemical Society C: Organic. (1968). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 2644-2648.

- The LibreTexts libraries. (2024). 24.11: Spectroscopy of Amines.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Wiley-VCH. (2007). Supporting Information.

Sources

- 1. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. isoxazol-5-amine(14678-05-8) 1H NMR spectrum [chemicalbook.com]

- 10. 21080-91-1|this compound|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of 3-Cyclopropylisoxazol-5-amine in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of 3-Cyclopropylisoxazol-5-amine

This compound is a heterocyclic compound that has garnered significant attention within the medicinal chemistry community. Its unique structural amalgamation of a strained cyclopropyl ring, an aromatic isoxazole core, and a reactive primary amine function bestows upon it a desirable profile for scaffold-based drug design. This guide provides an in-depth exploration of its molecular architecture, physicochemical properties, and strategic applications, particularly in the development of targeted therapeutics such as kinase inhibitors. As researchers and drug development professionals, a comprehensive understanding of this molecule's structure and reactivity is paramount for leveraging its full potential in creating next-generation pharmaceuticals.

Part 1: Core Molecular Architecture and Physicochemical Profile

The intrinsic properties of this compound are dictated by the interplay of its three key structural components: the isoxazole ring, the cyclopropyl substituent, and the amine group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21080-91-1 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| SMILES | NC1=CC(C2CC2)=NO1 | [1] |

| Predicted Boiling Point | 294.5 ± 28.0 °C | Inferred from related structures |

| Predicted Density | 1.296 ± 0.06 g/cm³ | Inferred from related structures |

The Isoxazole Core: A Privileged Heterocycle

The five-membered isoxazole ring is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic distribution, influencing the molecule's reactivity and its ability to participate in various intermolecular interactions. The isoxazole moiety is a well-established pharmacophore, present in numerous approved drugs, where it often serves as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties.[2]

The Cyclopropyl Substituent: A Tool for Metabolic Stability and Potency

The cyclopropyl group at the 3-position is a key feature that enhances the desirability of this scaffold in drug design. The high s-character of the C-H bonds in the cyclopropane ring makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] This often translates to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates. Furthermore, the rigid, three-dimensional nature of the cyclopropyl group can provide conformational constraint, locking the molecule into a bioactive conformation and improving its binding affinity to a biological target.[4]

The 5-Amino Group: A Handle for Synthetic Elaboration

The primary amine at the 5-position of the isoxazole ring is a versatile functional group that serves as a primary attachment point for further synthetic modifications. Its nucleophilic character allows for a wide range of chemical transformations, including acylation, alkylation, and participation in coupling reactions.[5] This enables the systematic exploration of the surrounding chemical space to optimize the biological activity and physicochemical properties of derivative compounds.

Part 2: Synthesis and Structural Elucidation Workflow

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a robust synthesis can be devised based on established methodologies for the formation of 5-aminoisoxazoles.[6]

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the condensation of a β-ketonitrile with hydroxylamine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add a solution of cyclopropyl acetonitrile (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-3-oxopropanenitrile.

Step 2: Synthesis of this compound

-

To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Structural Characterization Workflow

A rigorous characterization protocol is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Part 3: Spectroscopic and Crystallographic Profile (Predicted)

In the absence of publicly available experimental data, the spectroscopic and crystallographic features of this compound can be reliably predicted based on its structure and data from analogous compounds.[7][8][9][10][11][12][13]

NMR Spectroscopy

1H NMR: The proton NMR spectrum is expected to be highly informative.

-

Amine Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

-

Isoxazole Proton (-CH): A sharp singlet corresponding to the proton at the 4-position of the isoxazole ring.

-

Cyclopropyl Protons: A complex multiplet for the methine proton (-CH) and two distinct multiplets for the diastereotopic methylene protons (-CH₂).

13C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Isoxazole Carbons: Three distinct signals are expected for the carbons of the isoxazole ring. The carbon bearing the amine group (C5) and the carbon attached to the cyclopropyl group (C3) will be significantly deshielded.

-

Cyclopropyl Carbons: Two signals are predicted for the cyclopropyl group: one for the methine carbon and one for the two equivalent methylene carbons.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~165-175 |

| C4 | ~5.0-5.5 (s, 1H) | ~85-95 |

| C5 | - | ~170-180 |

| C1' (CH) | ~1.5-2.0 (m, 1H) | ~10-20 |

| C2'/C3' (CH₂) | ~0.8-1.2 (m, 4H) | ~5-15 |

| NH₂ | ~4.0-5.0 (br s, 2H) | - |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The ESI+ spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 125.0715.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[14][15][16][17][18]

Table 3: Expected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Expected Value |

| Isoxazole Ring | |

| O-N | ~1.40 - 1.44 Å |

| N-C3 | ~1.30 - 1.34 Å |

| C3-C4 | ~1.40 - 1.44 Å |

| C4-C5 | ~1.35 - 1.39 Å |

| C5-O | ~1.32 - 1.36 Å |

| Substituents | |

| C3-C(cyclopropyl) | ~1.46 - 1.50 Å |

| C5-N(amine) | ~1.34 - 1.38 Å |

| Angles | |

| O-N-C3 | ~108 - 112° |

| N-C3-C4 | ~110 - 114° |

| C3-C4-C5 | ~103 - 107° |

Part 4: Reactivity and Stability

The chemical behavior of this compound is governed by its functional groups.

Caption: Reactivity profile of this compound.

The primary amine is nucleophilic and will readily react with electrophiles. The isoxazole and cyclopropyl rings are generally stable under standard synthetic conditions, though the isoxazole ring can be susceptible to cleavage under certain reductive or strongly basic conditions.

Part 5: Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

-

RET Kinase Inhibitors: Derivatives of this compound have been investigated as potent and selective inhibitors of the RET (Rearranged during Transfection) kinase, a target in certain types of thyroid and lung cancers.[7]

-

JNK3 Inhibitors: This scaffold has also been utilized in the design of selective inhibitors for JNK3 (c-Jun N-terminal kinase 3), a potential therapeutic target for neurodegenerative diseases.[12]

The incorporation of this moiety into larger molecules often aims to occupy specific pockets within the ATP-binding site of the target kinase, while the cyclopropyl group can be oriented to enhance binding affinity and improve metabolic stability.

Conclusion

This compound is a molecule of significant strategic importance in contemporary drug discovery. Its well-defined molecular structure, characterized by the synergistic combination of a stable isoxazole core, a metabolically robust cyclopropyl group, and a synthetically versatile amine handle, makes it an attractive starting point for the development of novel therapeutics. While detailed experimental data for the parent molecule is not widely published, its properties and reactivity can be confidently predicted, providing a solid foundation for its application in medicinal chemistry programs. The continued exploration of this scaffold is likely to yield new and improved drug candidates for a range of diseases.

References

- Choi, Y., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1034-1046.

- Dofe, V. S., et al. (2017). Synthesis, Characterization of New Phenylene Bis Tetrazole and Bis Benzoxazepinedione Derivatives from some Bis Imines with its Biological Activity Assessment. ResearchGate.

- Holton, J. (2009). X Ray Crystallography. PubMed Central.

- Hussain, Z., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate.

- Kaur, H., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.

- Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry.

- Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.

- Kumar, R. S., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. CORE.

- L Luger, P. (2013). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- Moussa, Z., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

- Sinnokrot, M., et al. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. ResearchGate.

- Chebanov, V. (2025). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.

- Wang, S., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters.

- Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate.

- Youssef, A. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.

- Zadykowicz, J., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules.

- Zhang, Y., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications.

- Zohra, F. T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.

- Zoulis, E., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules.

- Royappa, T. (n.d.). X-ray Crystallography. University of West Florida.

Sources

- 1. 21080-91-1|this compound|BLD Pharm [bldpharm.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciarena.com [sciarena.com]

- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. rsc.org [rsc.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Technical Guide to the Physicochemical Characterization of 3-Cyclopropylisoxazol-5-amine

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the isoxazole ring system holds a place of prominence due to its unique electronic properties and ability to participate in various biological interactions.[1][2] The subject of this guide, 3-Cyclopropylisoxazol-5-amine (CAS No. 21080-91-1), is a prime example of a molecule whose utility in a research and development setting is entirely dependent on a thorough and accurate understanding of its physical and chemical properties. The presence of a primary amine, a cyclopropyl group, and the isoxazole core presents a distinct profile that dictates its behavior—from solubility in assay buffers to its interaction with a target protein.

This document is designed not merely as a list of properties but as a guide to the process of characterization. For the researchers, medicinal chemists, and drug development professionals who are our intended audience, the "why" behind an experiment is as crucial as the result itself. Therefore, we will delve into the causality behind methodological choices, presenting protocols that are inherently self-validating and grounded in established analytical principles. Every data point, whether experimentally derived or computationally predicted, serves as a cornerstone for the next stage of discovery.

Molecular Identity and Core Physicochemical Properties

Before embarking on detailed experimental analysis, it is essential to establish the foundational identity of the compound. This begins with its unique identifiers and a summary of its core physicochemical parameters. While some properties may be sourced from validated experimental data, others, particularly in early-stage research, are often derived from high-quality in silico predictions. It is critical to distinguish between these, as predicted values guide experimental design while confirmed data provides the basis for critical decisions.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (3-cyclopropylisoxazol-5-yl)amine; 3-cyclopropyl-5-isoxazolamine | [3] |

| CAS Number | 21080-91-1 | [3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Boiling Point | 294.5 ± 28.0 °C | Predicted[3] |

| Density | 1.296 ± 0.06 g/cm³ | Predicted[3] |

| LogP (Octanol/Water) | 1.715 | Predicted[3] |

Spectroscopic Confirmation of Molecular Structure

Spectroscopic analysis provides the unambiguous confirmation of a molecule's covalent structure. For a novel or newly synthesized batch of this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required to validate its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the presence and connectivity of proton environments, while ¹³C NMR verifies the carbon backbone. For this compound, these techniques are essential to confirm the integrity of the cyclopropyl ring, the substitution pattern of the isoxazole core, and the presence of the amine group.

Caption: Standard workflow for NMR sample preparation and analysis.

The following table outlines the expected chemical shifts (δ) for this compound. Actual values may vary slightly based on solvent and concentration. Assignments are based on established chemical shift principles for similar structural motifs.[4][5][6]

Caption: Structure and predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR is used to confirm the presence of the primary amine (N-H bonds) and the characteristic vibrations of the isoxazole ring. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity, requiring no sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 (two bands) | Medium, Sharp |

| C-H Stretch (sp³ - cyclopropyl) | Cyclopropyl C-H | 3000 - 2850 | Medium |

| C-H Stretch (sp² - isoxazole) | Isoxazole C-H | ~3100 | Medium-Weak |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |

| C=N Stretch | Isoxazole Ring | 1600 - 1500 | Medium-Strong |

| N-O Stretch | Isoxazole Ring | 1450 - 1350 | Strong |

| C-N Stretch | Aryl Amine | 1335 - 1250 | Strong |

This table is based on established correlation charts for amine and heterocyclic compounds.[5][7][8]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a strong signal for the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source. A short C18 column can be used for rapid analysis.

-

Ionization: Operate the ESI source in positive ion mode.

-

Analysis: Acquire a full scan spectrum to identify the protonated molecular ion. For this compound (MW = 124.14), the expected [M+H]⁺ ion will be at m/z 125.15 .

-

Fragmentation (MS/MS): If structural confirmation is needed, perform a tandem MS (MS/MS) experiment by isolating the m/z 125.15 ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragments.

The primary fragmentation pathway for aliphatic and cyclic amines is typically α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[9] For this compound, fragmentation would likely involve the isoxazole ring system.

Caption: Plausible fragmentation pathways for protonated this compound.

Determination of Key Physicochemical Parameters

Basicity (pKa)

Expertise & Rationale: The basicity of the amine group, quantified by the pKa of its conjugate acid, is a paramount parameter in drug development. It governs the compound's charge state at physiological pH, which in turn dictates its solubility, membrane permeability, and potential for ionic interactions with its biological target.[10] Potentiometric titration is the most direct and reliable method for experimental pKa determination.[11]

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette tip containing a standardized acid titrant (e.g., 0.1 M HCl).

-

Titration: Add the acid titrant in small, precise increments, recording the pH value after each addition has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used to calculate the pKa from the derivative of the titration curve.

Expected Value: While an experimental value is not available in the literature, the pKa of the conjugate acid of a primary amine attached to an aromatic-like system can be estimated. Aliphatic amines typically have pKa values around 10-11.[10] However, the electron-withdrawing nature of the isoxazole ring is expected to reduce the basicity of the exocyclic amine, likely resulting in a pKa value in the range of 4 to 6 .

Thermal Properties and Purity (Melting Point)

Expertise & Rationale: The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad and depressed range indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred modern technique as it provides not only the melting point (onset and peak temperature) but also the enthalpy of fusion and a quantitative purity estimation based on the van't Hoff equation.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to a temperature well above the expected melting point (e.g., 25 °C to 250 °C).

-

Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. Purity analysis can be performed using the instrument's software, which analyzes the shape of the melting peak.

Conclusion and Characterization Summary

The comprehensive physical characterization of this compound is a non-negotiable prerequisite for its successful application in research and drug development. This guide outlines a systematic, multi-technique approach to confirm its identity, purity, and key physicochemical properties. By integrating NMR, MS, and IR spectroscopy, the covalent structure is unambiguously verified. Subsequent analyses via DSC and potentiometric titration provide critical data on purity, thermal stability, and basicity—parameters that directly impact biological and formulation studies. Adherence to these rigorous analytical standards ensures data integrity and provides a solid foundation for advancing promising compounds through the development pipeline.

References

- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- Katritzky, A. R., & Boulton, A. J. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate.

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

- European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

- ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

- Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

- Neuvonen, K., & Fülöp, F. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Ali, U., et al. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.

- Kumar, M., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.

- MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in...

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive...

- MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.

- Chemchart. (n.d.). 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8).

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- ResearchGate. (2025). The infrared spectra of secondary amines and their salts.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- ResearchGate. (n.d.). The calculated pKa values of the α C−H bonds of propargylic amine 1 b...

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- PubChem. (n.d.). 5-Cyclopropyl-1,3-thiazol-2-amine.

Sources

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. uregina.scholaris.ca [uregina.scholaris.ca]

Spectroscopic Data for 3-Cyclopropylisoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylisoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a reactive isoxazole ring, a conformationally constrained cyclopropyl group, and a versatile primary amine functional group makes it a valuable scaffold for the synthesis of novel therapeutic agents. The isoxazole core is a known bioisostere for various functional groups, offering metabolic stability and specific molecular interactions. The cyclopropyl moiety can enhance binding affinity and modulate pharmacokinetic properties, while the amine group provides a key site for further chemical modification and salt formation to improve solubility and bioavailability.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of molecules like this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and application.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed analysis based on well-established principles of spectroscopic interpretation and data from closely related analogues. The provided data serves as a robust predictive framework for the characterization of this important molecule.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and numbering scheme that will be referenced throughout this guide.

Caption: A typical experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |

| C=N Stretch (isoxazole) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (isoxazole) | 1550 - 1600 | Medium |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (isoxazole) | 1000 - 1300 | Strong |

Interpretation and Causality:

-

N-H Stretching: A primary amine will typically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [1][2]* C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are expected to appear just above 3000 cm⁻¹, which is characteristic of C-H bonds in strained ring systems.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring will give rise to absorptions in the 1550-1650 cm⁻¹ region.

-

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ range.

-

C-N and C-O Stretching: The C-N and C-O stretching vibrations will produce strong to medium intensity bands in the fingerprint region (1000-1350 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₆H₈N₂O), the expected molecular weight is approximately 124.14 g/mol .

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 124 | Molecular Ion |

| [M+H]⁺ | 125 | Protonated Molecular Ion (in ESI or CI) |

| [M-NH₂]⁺ | 108 | Loss of the amino group |

| [M-C₃H₅]⁺ | 83 | Loss of the cyclopropyl group |

| [C₄H₄N₂O]⁺ | 96 | Fragment containing the isoxazole-amine moiety |

| [C₃H₅]⁺ | 41 | Cyclopropyl cation |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound. In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecular ion ([M+H]⁺) is often the base peak.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weakest bonds. Common fragmentation pathways would include the loss of the amino group (-NH₂) and the loss of the cyclopropyl group (-C₃H₅). The stability of the resulting fragments will dictate the intensity of the corresponding peaks in the mass spectrum. The isoxazole ring itself can also undergo characteristic ring-opening fragmentation.

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

-

Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features, researchers can confidently characterize this molecule, ensuring its identity and purity in their synthetic and drug discovery endeavors. The provided protocols offer a practical framework for the experimental acquisition of this crucial data. As a key building block in medicinal chemistry, a thorough spectroscopic understanding of this compound is essential for advancing the development of novel and effective therapeutics.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- de Hoffmann, E., & Stroobant, V. (2007).

- Yoon, H., Shin, I., Nam, Y., Kim, N. D., Lee, K. B., & Sim, T. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145–1155. [Link]

- University of Alberta. (n.d.). IR Spectroscopy Table.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- UCLA. (n.d.). Infrared Absorption Frequencies of Functional Groups.

- ResearchGate. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Mendeleev Communications, 27(2), 175-177.

Sources

Isoxazole ring system reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of the Isoxazole Ring System

Abstract

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is integral to the structure of numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][2][3] This guide offers an in-depth exploration of the delicate balance that defines the isoxazole ring: its inherent aromatic stability juxtaposed with a predictable and synthetically useful reactivity.[4][5] We will dissect the electronic properties that govern its behavior, from reactions that preserve the heterocyclic core to those that leverage the strategic cleavage of its characteristic N-O bond. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a comprehensive survey of the isoxazole ring's utility in chemical synthesis and pharmaceutical design.

Introduction: The Dual Nature of a Privileged Scaffold

The prevalence of the isoxazole moiety in pharmacologically active agents is a testament to its versatile chemical nature.[2][6][7] Its structure confers a unique set of electronic properties; the ring is an electron-rich aromatic system, yet the significant electronegativity of the adjacent oxygen and nitrogen atoms creates a polarized environment.[1][8] The oxygen atom acts as a π-electron donor while the pyridine-like nitrogen is electron-withdrawing.[1] This electronic push-pull dynamic, combined with the intrinsically weak N-O sigma bond, is the source of its dual character.[2][5] On one hand, the ring exhibits considerable aromatic stability, resisting many common reagents.[4][9] On the other, the N-O bond represents a predetermined site of cleavage, a feature that can be exploited for controlled ring-opening and functional group transformations.[5][10] Understanding this balance is critical to harnessing the full synthetic potential of the isoxazole system.

Electronic Structure and Aromaticity

The isoxazole ring is a 6π-electron aromatic system, which accounts for its relative stability compared to its non-aromatic, saturated counterparts.[9] However, its aromaticity is less pronounced than that of benzene, and the distribution of electron density is highly asymmetric. The pKa of the conjugate acid of isoxazole is approximately -3.0, indicating it is a very weak base.[11][12]

The acidity of the ring protons is a key determinant of its reactivity. The proton at the C5 position is the most acidic, followed by C3, and finally C4, which is the least acidic.[13] This order is crucial for understanding regioselectivity in deprotonation and subsequent functionalization reactions. Deprotonation at C3 can lead to ring-opening, while deprotonation at C4 and C5 typically preserves the ring, yielding the corresponding isoxazolide anions.[13]

Stability Profile of the Isoxazole Ring

The isoxazole ring is generally stable against oxidizing agents, acids, and bases, particularly when substituted at the 3- and 5-positions.[9] However, its stability is not absolute and is influenced by several factors.

pH and Substituent Effects

The ring's stability can be highly dependent on pH and the nature of its substituents. For instance, 3- and/or 5-unsubstituted isoxazoles can be unstable under even moderately basic conditions.[14] The hydrolytic stability of the isoxazole-containing drug Leflunomide demonstrates this principle, with the ring's opening being significantly accelerated under basic conditions and at higher temperatures.[4] A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone showed that its degradation is subject to specific acid catalysis at a pH below 3.5.[15]

| Condition | Observation | Impact on Stability |

| Strong Acid (pH < 3.5) | Specific acid-catalyzed hydrolysis observed.[15] | Decreased |

| Strong Base | Ring opening is significantly accelerated.[4] | Significantly Decreased |

| 3,5-Disubstitution | Confers significant stability against acids, bases, and oxidation.[9] | Increased |

| Unsubstituted C3/C5 | Ring is labile, even under moderate basic conditions.[14] | Decreased |

Thermal and Photochemical Stability

Under energetic conditions, the isoxazole ring can display lability. Thermally, certain derivatives can undergo rearrangements, though they are generally more stable than under photochemical conditions.[16] The weak N-O bond is particularly susceptible to UV irradiation.[11] Photolysis can induce cleavage of this bond, leading to a highly reactive azirine intermediate, which can then rearrange to the more stable oxazole isomer or react with available nucleophiles.[11][17] This intrinsic photoreactivity has been harnessed to develop novel photo-crosslinkers for chemoproteomic studies, offering an alternative to more sterically demanding, traditional crosslinking agents like diazirines or aryl azides.[17][18]

Core Reactivity of the Isoxazole Ring System

The reactivity of isoxazoles can be broadly divided into two categories: reactions that maintain the integrity of the aromatic ring and those that proceed via its strategic cleavage.